1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide
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Overview
Description
The compound appears to contain a benzo[d]isoxazole ring and a thiophene ring, both of which are common structures in organic chemistry . Benzo[d]isoxazole is a type of isoxazole, which is a five-membered ring compound containing two heteroatoms. The thiophene ring is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as one-dimensional (1D) and two-dimensional (2D) NMR, density functional theory (DFT) chemical shift calculation, DP4+ technique, and ECD simulation .
Scientific Research Applications
Metal Coordination and Structural Properties
Research on derivatives of methanesulfonamide has demonstrated their potential as ligands for metal coordination. A study by Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related derivatives, highlighting their ability to form hydrogen-bonded dimers and layers, and interact through π-π stacking. These findings suggest that compounds structurally related to 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide could potentially be used in the design of metal-organic frameworks or as part of supramolecular assemblies with specific coordination properties (Jacobs, Chan, & O'Connor, 2013).
Antimicrobial Activity
The synthesis and evaluation of heterocyclic compounds based on sulfonamide derivatives have been explored for their antimicrobial properties. El‐Emary et al. (2002) synthesized a series of new heterocycles based on sulfonamide and investigated their antimicrobial activity. This research underscores the potential of sulfonamide derivatives, similar in structure to this compound, in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Green Chemistry and Catalysis
The application of sulfonamide derivatives in green chemistry has been highlighted by Prasad et al. (2005), who used benzoyl cyanide in an ionic liquid as a 'green' alternative for the benzoylation of nucleosides. This method presents a mild and efficient approach to benzoylation, indicative of the broader utility of sulfonamide derivatives in promoting eco-friendly synthetic pathways (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).
Luminescence Sensing and Pesticide Removal
The construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate has been investigated for their efficiency as luminescent sensory materials and for pesticide removal. Zhao et al. (2017) demonstrated that thiophene-based MOFs could be highly selective and sensitive to environmental contaminants, including Hg(II), Cu(II), and Cr(VI). These findings suggest the potential of sulfonamide derivatives in environmental monitoring and remediation efforts (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds with a sulfone group have been shown to act as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
It’s known that similar compounds with a sulfone group can act as an electron-output site, which suggests that this compound may interact with its targets by accepting electrons .
Biochemical Pathways
Similar compounds have been used in the construction of copolymers for photocatalytic hydrogen evolution, suggesting that this compound may have a role in energy-related biochemical pathways .
Pharmacokinetics
It’s known that similar compounds contain approximately 12% dichloromethane and 8% ethyl acetate , which may influence its bioavailability.
Result of Action
Similar compounds have been shown to have high photocatalytic activities under visible-light illumination , suggesting that this compound may have a role in light-induced reactions.
Action Environment
It’s known that similar compounds display different emissions in solution and solid film due to excited state intramolecular proton transfer (esipt), suggesting that the compound’s action may be influenced by its physical state .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-26(23,12-15-14-6-1-2-7-16(14)24-21-15)20-11-13-5-3-9-19-18(13)17-8-4-10-25-17/h1-10,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSKFAVAONRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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